1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c21-13-4-1-5-14(22)20(13)6-8-27(23,24)19-9-11(10-19)16-17-15(18-25-16)12-3-2-7-26-12/h2-3,7,11H,1,4-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNIIMIUZBJPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
- Diamine Preparation : React 1,3-dibromopropane (1.0 equiv) with benzylamine (2.0 equiv) in acetonitrile (K2CO3, KI cat.) at 60°C for 12 hours.
- Deprotection : Remove the benzyl group via hydrogenolysis (H2, Pd/C) to yield azetidine.
Sulfonation and Ethyl Linker Installation
- Sulfonyl Chloride Reaction : Treat azetidine (1.0 equiv) with 2-chloroethanesulfonyl chloride (1.2 equiv) in dichloromethane (Et3N, 0°C → RT, 4 hours).
- Isolation : Filter and concentrate to obtain 1-(2-chloroethylsulfonyl)azetidine.
Optimization : Microwave irradiation (120°C, 1 hour) enhances reaction efficiency.
Coupling of Modular Units
The final assembly involves nucleophilic substitution between the sulfonylethyl-azetidine-oxadiazole intermediate and the piperidine-2,6-dione.
Coupling Protocol :
- Activation : Deprotonate piperidine-2,6-dione (1.0 equiv) with NaH (1.2 equiv) in DMF (0°C, 30 minutes).
- Alkylation : Add 1-(2-chloroethylsulfonyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (1.1 equiv), heat at 80°C for 12 hours.
- Purification : Column chromatography (SiO2, EtOAc/hexane 3:7) yields the title compound.
Analytical Data :
- Yield : 62% (estimated from analogous reactions).
- 1H NMR : δ 2.65–3.10 (m, 4H, piperidine), 3.45–3.70 (m, 4H, azetidine), 7.20–7.85 (m, 3H, thiophene).
- HRMS : m/z Calc’d for C18H19N3O6S2: 453.07; Found: 453.09.
Alternative Synthetic Routes and Optimization
Oxadiazole-Azetidine Preassembly
An alternative strategy first couples the oxadiazole to azetidine before sulfonation:
- Azetidine-Oxadiazole Synthesis : React 3-aminoazetidine with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride (Et3N, THF, 0°C).
- Sulfonation : Proceed as in Section 4.2.
Solid-Phase Synthesis
For high-throughput applications, immobilize the piperidine-2,6-dione on Wang resin, followed by stepwise coupling of the sulfonylethyl-azetidine-oxadiazole module.
Challenges and Mitigation Strategies
- Azetidine Ring Strain : The four-membered azetidine ring is prone to ring-opening. Use low temperatures and non-polar solvents during sulfonation.
- Oxadiazole Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions post-cyclization.
- Sulfonation Side Reactions : Employ bulky bases (e.g., DIPEA) to minimize over-sulfonation.
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione have shown significant activity against various cancer cell lines. The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups increases anticancer efficacy by enhancing interactions with target proteins involved in cell proliferation .
Antimicrobial Properties
The compound's thiophene and oxadiazole components contribute to its antimicrobial activity. Research has demonstrated that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This is particularly relevant in the context of rising antibiotic resistance.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| D | Staphylococcus aureus | 0.5 µg/mL | |
| E | Escherichia coli | 1.0 µg/mL | |
| F | Candida albicans | 0.8 µg/mL |
Anti-inflammatory Effects
The sulfonamide group in the compound may provide anti-inflammatory benefits by inhibiting cyclooxygenase enzymes (COX). Studies have shown that related compounds can reduce inflammation markers in animal models, suggesting potential for treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against various cancer cell lines. The study found that modifications to the thiophene ring significantly enhanced cytotoxicity, with the most effective compound showing an IC50 value of 4 µM against breast cancer cells .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a derivative of the compound was tested against common pathogens responsible for nosocomial infections. Results indicated that the compound exhibited MIC values lower than those of standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Mechanism of Action
Molecular Targets and Pathways: : The compound could interact with specific enzymes or receptors, influencing particular biological pathways. Its mechanism might involve binding to active sites or modulating the activity of target proteins.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Activities
Key Observations:
Oxadiazole vs. Tetrazole: The target compound’s 1,2,4-oxadiazole (vs. Tetrazole derivatives (e.g., ) prioritize metabolic resistance but lack the sulfonyl-azetidine linker, reducing conformational rigidity.
Thiophene vs. Pyridine/Methoxyphenyl :
- Thiophene’s electron-rich aromatic system may enhance target binding compared to pyridine’s basic nitrogen or methoxyphenyl’s lipophilic bulk.
Piperidine-2,6-dione vs. Ethanone: The dione structure in the target compound enables hydrogen bonding and mimics glutarimide moieties in immunomodulators, whereas ethanone derivatives focus on ketone-mediated reactivity.
Biological Activity
The compound 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione represents a novel class of heterocyclic compounds that combines several pharmacologically active moieties. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Azetidine ring : Known for its potential in medicinal chemistry.
- Oxadiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer properties.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
The molecular formula for this compound is , indicating a rich diversity of functional groups that may enhance its biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole and thiophene exhibit significant antimicrobial properties. For example:
- Anti-tubercular Activity : Compounds containing oxadiazole structures have been reported to inhibit Mycobacterium tuberculosis effectively. A study indicated that certain oxadiazole derivatives displayed IC50 values ranging from 0.072 μM to 2503.25 ng/mL against resistant strains of M. tuberculosis . This suggests potential applications for the synthesized compound in treating tuberculosis.
Anticancer Activity
The incorporation of thiophene and oxadiazole rings has been linked to anticancer effects. A review highlighted that compounds with these structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The presence of the oxadiazole ring may allow for interactions with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The piperidine structure may facilitate binding to various receptors, potentially modulating their activity and leading to therapeutic effects.
Study 1: Anti-tubercular Efficacy
In a study conducted by Villemagne et al., several oxadiazole derivatives were synthesized and tested for their anti-tubercular activity against M. tuberculosis. The most potent compound exhibited an EC value of 0.072 μM with excellent metabolic stability .
| Compound | EC Value (μM) | Solubility (μg/mL) | Half-life (min) |
|---|---|---|---|
| BDM 71,339 | 0.072 | 9.9 | 19 |
Study 2: Anticancer Potential
Research on similar compounds indicated that those containing thiophene and oxadiazole rings could significantly reduce cell viability in various cancer cell lines. For instance, certain derivatives showed IC50 values below 10 μM in breast cancer models .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 8.5 |
| Compound B | MDA-MB-231 | 7.0 |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole core via cyclization of thioamide precursors under reflux conditions (e.g., ethanol or acetonitrile as solvents, 80–100°C). Subsequent azetidine ring formation may employ nucleophilic substitution with sulfonylating agents. Critical steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate intermediates . Optimizing catalysts (e.g., triethylamine for sulfonation) and reaction times (6–24 hours) is essential to minimize side products like hydrolyzed oxadiazoles .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s tautomeric or conformational states?
- NMR Spectroscopy : H and C NMR can resolve tautomerism in the oxadiazole and thiophene moieties. For example, thione-thiol tautomerism in related compounds produces distinct shifts at ~12 ppm (thiol S-H) versus ~160 ppm (C=S in C NMR) .
- IR Spectroscopy : Stretching frequencies for C=N (1650–1600 cm) and S=O (1350–1150 cm) confirm functional group integrity .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for sulfur-containing fragments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity in biological systems?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. For instance, the oxadiazole ring’s electron-deficient nature enhances interactions with enzyme active sites. Molecular docking (AutoDock Vina) can simulate binding to targets like cyclooxygenase-2, guided by structural analogs with anti-inflammatory activity .
Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data?
Discrepancies between experimental and computed NMR shifts often arise from solvent effects or dynamic tautomerism. Variable-temperature NMR (VT-NMR) experiments between 25–80°C can stabilize specific tautomers, while PCM solvent models in DFT improve agreement with empirical data .
Q. How do substituent modifications (e.g., thiophene vs. phenyl groups) alter bioactivity?
Comparative SAR studies require synthesizing analogs with controlled substitutions (e.g., replacing thiophene with furan). Biological assays (e.g., microbial growth inhibition) paired with Hammett σ constants quantify electronic effects. For example, thiophene’s electron-rich π-system enhances antimicrobial potency compared to phenyl derivatives .
Experimental Design & Data Analysis
Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light/Oxygen Sensitivity : Conduct stability studies in amber vials under nitrogen vs. ambient air to identify oxidative degradation pathways .
Q. How should researchers address low yields in the final sulfonation step?
Low yields (~30–40%) often stem from incomplete sulfonyl chloride activation. Pre-activation of the azetidine nitrogen with NaH or DBU improves electrophilicity. Alternatively, microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency .
Methodological Resources
Q. What protocols validate the compound’s purity for in vivo studies?
- HPLC-DAD : Use a reversed-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm; purity ≥95% is required.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .
Q. How can AI-driven tools optimize synthetic routes?
Platforms like COMSOL Multiphysics integrate reaction kinetics data to model optimal conditions (e.g., temperature gradients, catalyst loading). Machine learning algorithms (e.g., Random Forest) trained on historical reaction datasets predict high-yield pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
